

# Technical Support Center: Removal of Residual Disperse Red 86 from Textiles

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## Compound of Interest

Compound Name: C.I. Disperse Red 86

Cat. No.: B077459

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual **C.I. Disperse Red 86** from textiles.

## Frequently Asked Questions (FAQs)

Q1: What is Disperse Red 86 and why is its removal from textiles a concern?

A1: **C.I. Disperse Red 86** is an anthraquinone-based disperse dye used for coloring synthetic fibers, particularly polyester.<sup>[1][2]</sup> Its removal is often necessary to correct dyeing errors, recycle textile waste, or meet specific product requirements where residual dye could interfere with subsequent processes or applications. Incomplete removal can lead to poor color fastness, shade changes, and potential skin irritation.

Q2: What are the primary methods for removing Disperse Red 86 from textiles?

A2: The main approaches for stripping Disperse Red 86 from polyester fabrics are chemical stripping (reductive and oxidative), biological degradation, and physical adsorption. The choice of method depends on the desired level of removal, the condition of the textile, and environmental considerations.

Q3: Which chemical stripping method is most effective for Disperse Red 86?

A3: As an anthraquinone dye, Disperse Red 86 can be susceptible to both reductive and oxidative stripping. Oxidative methods are often particularly effective for anthraquinone structures.<sup>[3][4]</sup> However, the choice between reductive and oxidative stripping will depend on the specific requirements of the experiment, including the desired final color and the integrity of the fabric.

Q4: Can Disperse Red 86 be removed without harsh chemicals?

A4: Yes, alternative methods are available. Biological methods using enzymes like laccase and azoreductase can degrade the dye molecule.<sup>[5][6]</sup> Adsorption methods, using materials like activated carbon, can also physically remove the dye from the textile surface.<sup>[7]</sup> Additionally, more environmentally friendly wash-off processes using natural extracts like soap nut have shown promise in removing unfixed disperse dyes.

Q5: How can I quantify the amount of residual Disperse Red 86 on my textile samples?

A5: The amount of residual Disperse Red 86 on a textile can be quantified using analytical techniques such as liquid chromatography with mass spectrometry (LC-MS).<sup>[4]</sup> This involves extracting the dye from the fabric using a suitable solvent, followed by analysis to determine its concentration.

## Troubleshooting Guides

### Issue 1: Incomplete Color Removal After Stripping

Possible Cause	Troubleshooting Step
Insufficient Stripping Agent Concentration	Increase the concentration of the reductive or oxidative stripping agent within the recommended range.
Sub-optimal Temperature or pH	Verify that the temperature and pH of the stripping bath are within the optimal range for the chosen method. For many disperse dye stripping processes, a high temperature (e.g., 100-130°C) is required.[3]
Short Treatment Time	Extend the duration of the stripping process.
Reversibility of Reductive Stripping	For anthraquinone dyes like Disperse Red 86, the effects of reductive stripping can sometimes be reversible.[3] If this is suspected, consider using an oxidative stripping method or a sequential oxidative-reductive process.
Dye Penetration	For heavily dyed fabrics, the dye may have penetrated deep into the fiber structure, making it difficult to remove completely. A second stripping cycle may be necessary.

## Issue 2: Fabric Damage or Change in Texture After Stripping

Possible Cause	Troubleshooting Step
Harsh Chemical Treatment	Reduce the concentration of the stripping chemicals or shorten the treatment time. Consider using a milder stripping agent or a non-chemical method.
High Temperature	Lower the treatment temperature if possible, though this may reduce stripping efficiency.
Mechanical Stress	Minimize agitation and handling of the fabric during the stripping process, especially at high temperatures.
Fabric Crimping and Roughness	Reductive and oxidative stripping can sometimes cause the fabric to crimp and feel rough. <sup>[8]</sup> A post-treatment with a fabric softener may help to restore a softer hand.

## Issue 3: Uneven Color Removal

Possible Cause	Troubleshooting Step
Poor Wetting of the Fabric	Ensure the fabric is thoroughly wetted before starting the stripping process. The use of a wetting agent can improve uniformity.
Uneven Distribution of Stripping Solution	Ensure good circulation of the stripping liquor and that the fabric is not folded or bunched together.
Localized High Concentration of Stripping Agent	Add the stripping chemicals to the bath before introducing the fabric to ensure they are well-dissolved and evenly distributed.

## Quantitative Data on Removal Methods

The following table summarizes the reported removal efficiencies of various methods for anthraquinone-based disperse dyes, which can serve as a reference for the removal of Disperse Red 86.

Method	Dye	Conditions	Removal Efficiency (%)	Source
Biological Degradation	Disperse Blue 2BLN (Anthraquinone)	Aspergillus sp. XJ-2, 120 hours	93.3%	<a href="#">[2]</a>
Enzymatic Decolorization	C.I. Acid Violet 109 (Anthraquinone)	Horseradish Peroxidase, 15 min, 24°C, pH 4	94.7%	<a href="#">[1]</a>
Adsorption	Disperse Red 167	Bamboo-based Activated Carbon, 15.4 h, 50°C	90.23%	<a href="#">[7]</a>
Ozonation	C.I. Disperse Blue 60 (Anthraquinone)	130 mg/L/min ozone, 2 h, pH 3	>45%	
Coagulation	Disperse Red 60	Alcea rosea coagulant, pH 11, 60°C	86%	

## Experimental Protocols

### Protocol 1: Reductive Stripping using Sodium Hydrosulfite

This protocol provides a general procedure for the reductive stripping of Disperse Red 86 from polyester fabric.

Materials:

- Polyester fabric dyed with Disperse Red 86
- Sodium hydrosulfite (Sodium dithionite)
- Sodium hydroxide (Caustic soda)

- Non-ionic surfactant
- Acetic acid
- Distilled water

Procedure:

- Prepare a stripping bath with a liquor ratio of 30:1 to 40:1 (e.g., 30-40 mL of water for every 1 gram of fabric).
- Add 5-6 g/L of sodium hydrosulfite and 12-15 mL/L of 36°Bé sodium hydroxide to the bath.<sup>[3]</sup>
- Add 2-4 g/L of a non-ionic surfactant.
- Introduce the dyed polyester fabric into the bath.
- Raise the temperature of the bath to 70-80°C.
- Maintain the temperature and agitate the fabric for 30-60 minutes.
- Drain the stripping liquor.
- Rinse the fabric thoroughly with hot water, then cold water.
- Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.
- Rinse the fabric again with cold water and dry.

## Protocol 2: Oxidative Stripping using Sodium Hypochlorite

This protocol outlines a method for oxidative stripping, which can be effective for anthraquinone dyes.

Materials:

- Polyester fabric dyed with Disperse Red 86

- Monoethanolamine
- Sodium chloride
- Sodium hypochlorite (150 g/L available chlorine)
- Sodium nitrate
- Acetic acid
- Sodium sulfite
- Distilled water

Procedure:

- Treat the fabric in a bath containing 5 mL/L monoethanolamine and 5 g/L sodium chloride at boiling point for 1 hour.[3]
- Clean the fabric thoroughly.
- Prepare a bleaching bath containing 5 mL/L sodium hypochlorite, 5 g/L sodium nitrate (as a corrosion inhibitor), and adjust the pH to 4-4.5 with acetic acid.
- Bleach the fabric in this bath for 30 minutes.
- Rinse the fabric.
- Treat the fabric with 3 g/L sodium sulfite at 60°C for 15 minutes to remove any remaining chlorine.
- Rinse the fabric thoroughly and dry.

## Visualizations

Caption: Reductive Stripping Workflow for Disperse Red 86.

Caption: Oxidative Stripping Workflow for Disperse Red 86.

Caption: Overview of Removal Methods for Disperse Red 86.

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